Unique Meta-Phenyl-Spaced Architecture Enables Distinct Kinase Selectivity Profiling vs. Directly Linked Benzothiazole–Ureas
The 3-(benzo[d]thiazol-2-yl)phenyl motif in 1207005-55-7 incorporates a meta-substituted phenyl ring that spaces the benzothiazole from the urea pharmacophore, in contrast to directly linked benzothiazol-2-yl-ureas such as 1-allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea (CAS 1206998-57-3) or N-allyl-N'-(4-chloro-1,3-benzothiazol-2-yl)urea . In the closely related 1-(benzo[d]thiazol-2-yl)-3-phenylurea scaffold, the urea is directly attached to the thiazole 2-position, whereas 1207005-55-7 features the phenyl spacer at the 3-position of the phenyl ring, creating a distinct geometry and potential for unique target engagement . Literature on benzothiazole–urea SAR demonstrates that linker architecture is a critical determinant of activity: N-(6-tetrazolyl-BT-2-yl)-N′-(p-MeObenzyl)urea (UBT 8, IC₅₀ = 140 nM) exhibits >2-fold improvement in GSK-3β inhibition over the reference AR-A014418 (IC₅₀ = 330 nM), while a three-unit bridge extension in urea 12a abolishes activity entirely [1]. This non-linear SAR underscores that the meta-phenyl-spaced architecture of 1207005-55-7 is not functionally equivalent to directly linked or para-substituted analogs.
| Evidence Dimension | Linker architecture effect on kinase inhibitory potency |
|---|---|
| Target Compound Data | 1-Allyl-3-(3-(benzo[d]thiazol-2-yl)phenyl)urea (meta-phenyl spacer between BT and urea) |
| Comparator Or Baseline | 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea (CAS 1206998-57-3, direct BT–urea linkage); N-allyl-N'-(4-chloro-1,3-benzothiazol-2-yl)urea (direct BT–urea linkage); UBT 8 (N-(6-tetrazolyl-BT-2-yl)-N′-(p-MeObenzyl)urea, IC₅₀ = 140 nM for GSK-3β) vs. AR-A014418 (IC₅₀ = 330 nM) [1]; urea 12a (three-unit bridge, inactive) vs. thiourea 12b (moderate 17β-HSD1 inhibition) [1] |
| Quantified Difference | Linker type and length alter potency from inactive to nanomolar within the same chemotype; GSK-3β IC₅₀ improvement of 2.36-fold via single structural modification (UBT 8 vs. AR-A014418) [1] |
| Conditions | In vitro kinase inhibition assay (GSK-3β); 17β-HSD1 cancer cell line assay; comparative SAR analysis across multiple benzothiazole–urea series [1] |
Why This Matters
The meta-phenyl spacer in 1207005-55-7 offers a distinct 3D pharmacophore geometry that cannot be achieved with directly linked benzothiazole–ureas, making it a non-substitutable candidate for screening campaigns targeting protein–protein interactions or kinases with extended binding pockets.
- [1] Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Int. J. Mol. Sci. 2023, 24(11), 9488. Section reporting UBT 8 GSK-3β IC₅₀ = 140 nM vs. AR-A014418 IC₅₀ = 330 nM; urea 12a inactive vs. thiourea 12b moderate activity; demonstrates linker-length-dependent potency switches. View Source
